molecular formula C18H20N4O2 B3312425 (E)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 946312-85-2

(E)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B3312425
CAS No.: 946312-85-2
M. Wt: 324.4 g/mol
InChI Key: GGLKFGSUTZLXSW-JXMROGBWSA-N
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Description

(E)-1-(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a chemical research compound featuring a piperazine linker connecting a 6-methoxypyridazine group to a (E)-3-phenylprop-2-en-1-one (chalcone) scaffold. This specific molecular architecture suggests potential for diverse research applications. The 6-methoxypyridazin-3-yl group is a significant pharmacophore found in bioactive molecules, including non-peptide antagonists of neurological targets . Furthermore, the (E)-3-phenylprop-2-en-1-one core is a privileged structure in medicinal chemistry, known to be incorporated into compounds with documented anticonvulsant properties in preclinical models . Researchers may find this compound valuable for investigating structure-activity relationships (SAR), developing novel enzyme inhibitors, or exploring new pathways in neuroscience and oncology research. The presence of the piperazine ring can enhance solubility and influence the molecule's pharmacokinetic profile. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(E)-1-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-24-17-9-8-16(19-20-17)21-11-13-22(14-12-21)18(23)10-7-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLKFGSUTZLXSW-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, also known by its CAS number 946283-34-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H24N4O4C_{20}H_{24}N_{4}O_{4} and a molecular weight of 384.4 g/mol. Its structure features a piperazine ring substituted with a methoxypyridazine moiety and a phenylpropene group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H24N4O4C_{20}H_{24}N_{4}O_{4}
Molecular Weight384.4 g/mol
CAS Number946283-34-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in signaling pathways. The methoxypyridazine group may enhance binding affinity to specific targets, while the phenylpropene moiety contributes to its pharmacological properties.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of similar structural frameworks exhibit anticonvulsant properties. For instance, compounds with a cinnamamide backbone have shown efficacy in various animal models of epilepsy. The potential for this compound to act as an anticonvulsant can be hypothesized based on these findings.

Table 1: Anticonvulsant Activity of Related Compounds

Compound NameModel UsedED50 (mg/kg)
KM-568 (Cinnamamide derivative)Frings audiogenic seizure model13.21
KM-568Maximal electroshock test44.46
KM-5686-Hz psychomotor seizure model71.55

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest. Research on related compounds indicates that modifications in the piperazine and phenyl groups can lead to enhanced cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various derivatives on HepG2 liver cancer cells, revealing that compounds with similar structural motifs led to significant cell death at concentrations below 100 µM.

Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile in vitro, with no mutagenic effects observed in Ames tests. Further in vivo studies are necessary to establish comprehensive safety data.

Comparison with Similar Compounds

Structural Features

The compound shares a core chalcone scaffold (E)-3-phenylprop-2-en-1-one with modifications on the piperazine ring and aromatic substituents. Key structural variations among analogs include:

Compound Name Piperazine Substituent Aromatic Substituent Key Differences Reference
(E)-1-(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one (Target) 6-Methoxypyridazin-3-yl Phenyl Unique pyridazine moiety with methoxy N/A
(2E)-3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazinyl]prop-2-en-1-one 2-Pyridinyl 4-Methoxy-1-naphthyl Naphthyl group enhances lipophilicity
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one Furan-2-carbonyl 4-Fluorophenyl Fluorine enhances electronegativity
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl 4-Methylphenyl Bulky substituent affects steric effects
(E)-1-[4-(Methylsulfanyl)phenyl]-3-phenylprop-2-en-1-one N/A (no piperazine) 4-(Methylsulfanyl)phenyl Sulfur-containing group improves stability

Key Observations :

  • Bulky substituents like bis(4-methoxyphenyl)methyl increase steric hindrance, which may reduce binding affinity but improve metabolic stability .
  • The methylsulfanyl group in ’s compound contributes to electron delocalization, affecting reactivity and crystal packing .

Pharmacological Activities

While direct data for the target compound are unavailable, structurally related chalcones demonstrate diverse bioactivities:

  • Antimicrobial Activity : Piperazine-linked chalcones with bis(4-methoxyphenyl)methyl groups show promise against bacterial strains due to enhanced membrane penetration .
  • Neuroprotective Properties : Chalcones with cinnamoyl moieties exhibit neuroprotection via modulation of acetylcholine esterase .

Crystallographic and Conformational Analysis

  • Dihedral Angles : In analogs like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, dihedral angles between aromatic rings range from 7.14° to 56.26° , influencing molecular planarity and π-π stacking .
  • Piperazine Conformation : Piperazine rings in bis(4-methoxyphenyl)methyl derivatives adopt chair conformations , stabilized by C–H···O interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, and what reaction conditions are critical?

  • Methodology : The synthesis typically involves a multi-step protocol:

Coupling of piperazine derivatives : Reacting 6-methoxypyridazine with a piperazine precursor under nucleophilic substitution conditions (e.g., using dichloromethane as a solvent and triethylamine as a base) .

Formation of the α,β-unsaturated ketone : A Claisen-Schmidt condensation between the substituted piperazine and benzaldehyde derivatives, catalyzed by acid or base, to form the (E)-configured enone .

Purification : Recrystallization from ethanol or acetone to isolate the pure product .

  • Critical Conditions : Temperature control (<60°C) and anhydrous solvents to prevent side reactions like hydrolysis .

Q. How is the structural configuration of this compound validated experimentally?

  • Techniques :

  • X-ray crystallography : Determines absolute stereochemistry and confirms the (E)-configuration of the enone moiety (e.g., torsion angles of ~179° for C=C bonds) .
  • NMR spectroscopy : Key signals include δ 7.3–8.1 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 6.5–7.0 ppm (enone protons). NOESY confirms spatial proximity of substituents .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Assays :

  • Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial screening : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Strategies :

  • Catalyst screening : Use Pd/C or CuI to accelerate coupling steps, improving yields from ~40% to >75% .
  • Solvent optimization : Replace dichloromethane with DMF to enhance solubility of intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from 12 h to 2 h for condensation steps .

Q. What structure-activity relationship (SAR) trends are observed in analogs of this compound?

  • Key Modifications :

  • Methoxy group replacement : Substituting the 6-methoxypyridazine with ethoxy decreases kinase inhibition by ~50% .
  • Piperazine substitution : Bulky groups (e.g., bis(4-methoxyphenyl)methyl) enhance blood-brain barrier penetration .
  • Enone geometry : (Z)-isomers show 10-fold lower antimicrobial activity than (E)-isomers .

Q. How can contradictory bioactivity data across studies be resolved?

  • Approaches :

  • Dose-response validation : Re-test conflicting results using standardized protocols (e.g., fixed cell lines, serum-free conditions) .
  • Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with assays .
  • Target profiling : Chemoproteomics (e.g., thermal shift assays) to confirm binding specificity .

Q. What mechanistic studies are recommended to elucidate its neuroprotective potential?

  • Methods :

  • Molecular docking : Simulate interactions with NMDA or AMPA receptors using AutoDock Vina .
  • Calcium imaging : Measure intracellular Ca<sup>2+</sup> flux in primary neurons exposed to glutamate toxicity .
  • Western blotting : Quantify expression of apoptosis markers (e.g., Bcl-2, Bax) in treated cells .

Q. How can computational modeling predict off-target effects?

  • Tools :

  • QSAR models : Train on datasets like ChEMBL to predict ADMET properties .
  • Phylogenetic analysis : Compare kinase binding sites across species to identify conserved off-targets .
  • Network pharmacology : Map compound-target-disease networks using platforms like STRING .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

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